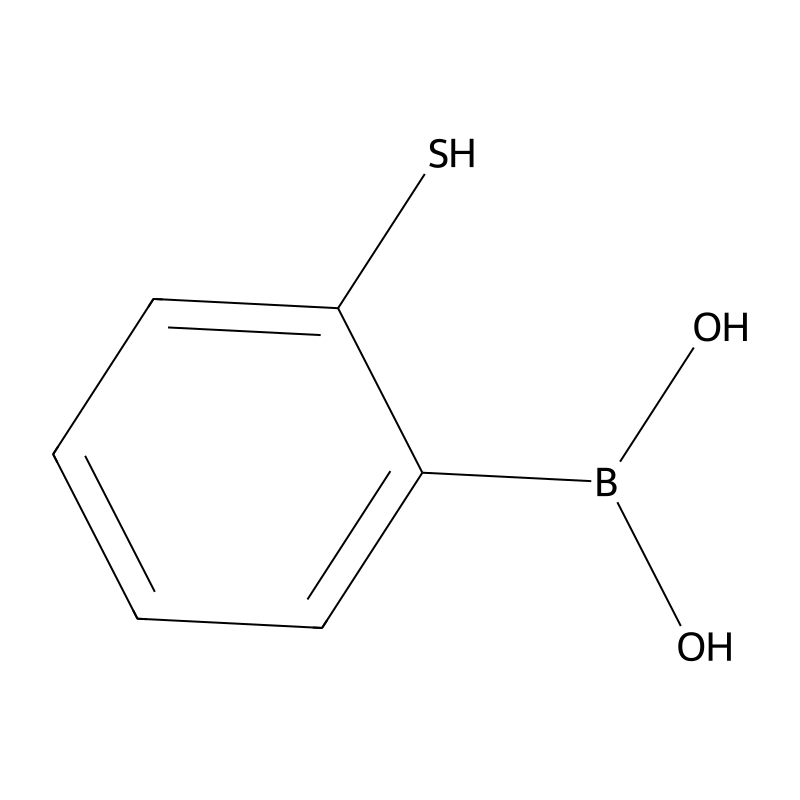

(2-Mercaptophenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling:

(2-Mercaptophenyl)boronic acid is a key reagent in Suzuki-Miyaura coupling reactions, a versatile method for constructing carbon-carbon bonds. This reaction involves the coupling of the boronic acid with a variety of organic halides or activated alkenes in the presence of a palladium catalyst. The resulting product possesses a C-C bond between the phenyl group of the boronic acid and the coupling partner. This reaction's versatility makes it valuable in synthesizing various organic molecules, including pharmaceuticals, natural products, and functional materials.

Chelation and Metal Binding:

The thiol group in (2-Mercaptophenyl)boronic acid can form strong covalent bonds with metal ions. This property makes it useful as a chelating agent for various metals, including gold, silver, and copper. These metal complexes can find applications in various fields, such as:

- Catalysis: As catalysts for organic reactions, where the metal complex can activate substrates or intermediates.

- Material Science: In the development of functional materials with specific properties, such as electrical conductivity or light emission.

- Medicinal Chemistry: In the design of metallodrugs for potential therapeutic applications.

Bioconjugation:

The unique combination of functional groups in (2-Mercaptophenyl)boronic acid makes it valuable for bioconjugation reactions. These reactions involve attaching the molecule to biomolecules like proteins, peptides, or nucleic acids. The thiol group can react with thiol groups present in biomolecules through disulfide bond formation, while the boronic acid group can participate in various biocompatible coupling reactions. Bioconjugates find applications in various fields, including:

(2-Mercaptophenyl)boronic acid is an organoboron compound with the molecular formula and a CAS registry number of 352526-00-2. It features a phenyl group substituted with a thiol (-SH) at the ortho position relative to the boronic acid functional group (-B(OH)_2). This unique structure imparts specific chemical properties, making it valuable in various

(2-Mercaptophenyl)boronic acid is primarily known for its role in cross-coupling reactions, especially the Suzuki–Miyaura reaction. In this reaction, it can react with aryl halides or alkenes in the presence of a palladium catalyst to form biaryl compounds. The thiol group also enables additional reactivity, such as:

- Nucleophilic substitution: The thiol can act as a nucleophile, participating in various substitution reactions.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under certain conditions.

- Coordination: The boron atom can coordinate with various ligands, enhancing its utility in catalysis and materials science .

Research indicates that (2-Mercaptophenyl)boronic acid exhibits biological activity, particularly in antimicrobial applications. Studies have shown that it can activate gold nanoparticles, enhancing their antibacterial properties against multidrug-resistant bacteria. This suggests potential applications in medical fields, particularly in developing new antibacterial agents . Additionally, its ability to form complexes with biomolecules may provide avenues for further exploration in drug development.

The synthesis of (2-Mercaptophenyl)boronic acid can be achieved through several methods:

- Direct Boronation: This involves reacting 2-mercaptophenol with boron reagents such as boron trichloride or trimethyl borate under controlled conditions.

- Metallation/Boration Sequence: A common method involves metallating 2-bromophenol followed by boration to introduce the boronic acid functionality .

- Functionalization of Thiophenols: Starting from thiophenols, various synthetic routes can yield (2-Mercaptophenyl)boronic acid through functional group transformations .

(2-Mercaptophenyl)boronic acid finds applications across several domains:

- Organic Synthesis: It serves as a key reagent in Suzuki–Miyaura cross-coupling reactions for synthesizing complex organic molecules.

- Nanotechnology: Its use in activating nanoparticles enhances their utility in drug delivery and antibacterial applications.

- Chemical Sensors: Due to its ability to interact with various analytes, it can be employed in developing sensors for detecting specific compounds.

Interaction studies involving (2-Mercaptophenyl)boronic acid focus on its reactivity with different substrates and biological entities. These studies often explore:

- Binding Affinity: How well it interacts with target molecules or receptors.

- Catalytic Activity: Its efficiency as a catalyst in various

Several compounds share structural similarities with (2-Mercaptophenyl)boronic acid, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Mercaptophenylboronic acid | Boronic Acid | Substituted at para position; used similarly in reactions. |

| Phenylboronic acid | Boronic Acid | Lacks thiol functionality; broader application scope. |

| 3-Mercaptophenylboronic acid | Boronic Acid | Substituted at meta position; different reactivity profile. |

While these compounds share similarities, (2-Mercaptophenyl)boronic acid's unique ortho substitution provides distinct reactivity and potential applications not found in its analogs .

- Molecular formula: C₆H₇BO₂S

- Molecular weight: 154.00 g/mol

- SMILES notation: B(C1=CC=CC=C1S)(O)O

- IUPAC name: (2-sulfanylphenyl)boronic acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₇BO₂S | |

| Molecular weight | 154.00 g/mol | |

| CAS number | 352526-00-2 | |

| InChIKey | RADLTTWFPYPHIV-UHFFFAOYSA-N |

The compound’s structure enables dual functionality: the boronic acid moiety participates in reversible covalent bonding with diols, while the mercapto group facilitates thiol-mediated interactions or further derivatization.

Molecular Geometry and Bonding Analysis

(2-Mercaptophenyl)boronic acid, with the molecular formula C₆H₇BO₂S, represents a unique class of organoboron compounds featuring both mercapto and boronic acid functional groups attached to a phenyl ring [1] [2] [3]. The compound exhibits a molecular weight of approximately 153.99-154.00 g/mol and demonstrates distinct geometric characteristics that influence its chemical behavior [3] [4].

The molecular structure is characterized by a trigonal planar geometry around the boron atom, which adopts sp² hybridization and possesses a vacant p-orbital [5] [6]. This structural feature is fundamental to the compound's Lewis acidic properties and its ability to form coordinate bonds [5]. The boron-carbon bond length in phenylboronic acid derivatives typically ranges from 1.556 to 1.588 Å, with variations depending on electronic effects and substituent patterns [5]. The presence of the mercapto group in the ortho position creates additional complexity due to potential intramolecular interactions.

Computational studies utilizing density functional theory methods have provided insights into the electronic structure and bonding characteristics of mercaptophenylboronic acid derivatives [7] [8] [9]. The HOMO-LUMO energy gap calculations reveal significant electronic delocalization between the aromatic ring and the functional groups [9] [10]. The energy difference between conformers, such as cis-trans and trans-cis arrangements, has been calculated to be approximately 0.126 kcal/mol using B3LYP/6-311++G(d,p) methodology [9] [10].

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇BO₂S | [1] [2] |

| Molecular Weight | 153.99-154.00 g/mol | [3] [4] |

| Exact Mass | 154.026 g/mol | [11] |

| Canonical SMILES | OB(O)C1=CC=CC=C1S | [3] |

| InChI Key | RADLTTWFPYPHIV-UHFFFAOYSA-N | [3] |

The coplanarity of the boronic acid group with the aromatic ring is a significant structural feature, with twist angles typically ranging from 3.8° to 21.4° as observed in related phenylboronic acid derivatives [6] [12]. This near-planar arrangement facilitates electronic conjugation and influences the compound's spectroscopic properties [5] [6].

Crystallographic Studies and Hydrogen-Bonding Networks

Crystallographic investigations of boronic acid compounds reveal characteristic hydrogen-bonding patterns that govern their solid-state organization [13] [6] [12]. Boronic acids typically crystallize to form cyclic hydrogen-bonded dimers through O-H···O interactions, creating R₂²(8) motifs that are energetically favorable [12] [14] [15].

The crystal structures of phenylboronic acid derivatives demonstrate that adjacent molecules are linked via pairs of O-H···O interactions, forming centrosymmetric dimers [12] [15]. These dimeric units subsequently associate through lateral hydrogen bonding to create extended network structures [16] [17]. The hydrogen bond distances in such systems typically range from 1.67 to 1.91 Å, indicating strong intermolecular interactions [18].

In the case of ortho-substituted phenylboronic acids, the presence of additional functional groups can significantly influence the crystalline arrangement [19]. The mercapto group in (2-mercaptophenyl)boronic acid potentially participates in additional hydrogen bonding interactions, creating more complex three-dimensional networks compared to the parent phenylboronic acid [13] [19].

| Hydrogen Bond Type | Distance Range (Å) | Geometric Arrangement | |

|---|---|---|---|

| O-H···O (primary) | 2.761-2.781 | Cyclic dimers | [13] |

| O-H···O (lateral) | 1.67-1.91 | Extended chains | [18] |

| Secondary interactions | 3.136-3.393 | Stacking arrangements | [12] |

The crystallographic data for related compounds indicates that boronic acid groups adopt syn-anti conformations, with the CBO₂ plane remaining nearly coplanar with the aromatic ring system [12] [15]. This structural arrangement optimizes both intramolecular and intermolecular hydrogen bonding interactions [13] [6].

Unlike simple carboxylic acids that form only linear hydrogen-bonded chains, boronic acids demonstrate the unique ability to create two-dimensional hydrogen-bonded sheets through their dual hydrogen-bonding capacity [16] [17]. This enhanced dimensionality in crystal packing results from the presence of two hydroxyl groups that can simultaneously participate in cyclic dimer formation and lateral hydrogen bonding [16].

Spectroscopic Fingerprints

Infrared (IR) and Raman Spectral Features

The infrared spectroscopic characterization of (2-mercaptophenyl)boronic acid reveals distinctive vibrational features that reflect its unique molecular structure [20] [7] [21]. The compound exhibits characteristic absorption bands corresponding to various functional groups, providing a comprehensive spectroscopic fingerprint for identification and structural analysis.

The hydroxyl stretching vibrations of the boronic acid group appear as strong, broad bands in the region of 3200-3280 cm⁻¹ [20] [21]. Upon deuteration, these bands shift significantly to approximately 2400-2440 cm⁻¹, confirming their assignment to O-H stretching modes [21]. The strength, broadening, and frequency of these bands indicate the presence of intramolecular hydrogen bonding within the molecule [21].

The B-O stretching vibrations manifest as strong bands around 1350 cm⁻¹, appearing as doublets in deuterated samples at 1330 and 1344 cm⁻¹ [21]. This characteristic splitting pattern is diagnostic for boronic acid functionality [22]. The B-O-H deformation vibrations are readily identified at approximately 1002 cm⁻¹ in the normal compound, shifting to 910 cm⁻¹ upon deuteration [21].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | |

|---|---|---|---|---|

| O-H stretch | 3200-3280 | Strong, broad | Boronic acid OH groups | [21] |

| B-O stretch | ~1350 | Strong | Boron-oxygen bond | [21] |

| B-O-H deformation | ~1002 | Strong | In-plane bending | [21] |

| BO₂ out-of-plane | 631-644 | Medium | Out-of-plane deformation | [21] |

| BO₂ in-plane | 568-570 | Medium | In-plane deformation | [21] |

The aromatic C-H stretching vibrations appear in the characteristic region of 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed around 1590-1600 cm⁻¹ [7] [21]. The mercapto group contributes additional spectroscopic features, with S-H stretching typically appearing around 2550-2600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for modes that may be weak or absent in infrared spectra [7] [23]. The technique has proven valuable for studying mercaptophenylboronic acid derivatives, especially when investigating surface-enhanced Raman scattering (SERS) applications [24] [25]. Computational studies using density functional theory have aided in the assignment of vibrational modes and provided potential energy distribution analysis for normal modes [7] [8].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about (2-mercaptophenyl)boronic acid through analysis of ¹H, ¹³C, and ¹¹B nuclei [26] [27] [28]. The NMR spectroscopic data reveals characteristic chemical shift patterns that reflect the electronic environment and molecular dynamics of the compound.

In ¹H NMR spectroscopy, the aromatic protons typically appear in the region of 7.0-8.0 ppm, with specific chemical shifts influenced by the electron-withdrawing effect of the boronic acid group and the electron-donating character of the mercapto substituent [27] [29]. The boronic acid hydroxyl protons generally appear as a broad signal around 7.16 ppm in deuterated acetone, though this signal may be exchange-broadened or absent in protic solvents [27].

The ¹³C NMR spectrum provides information about the carbon framework, with the carbon directly attached to boron often exhibiting characteristic chemical shifts and coupling patterns [28] [30]. The aromatic carbons appear in the typical aromatic region (120-140 ppm), with the boron-bearing carbon showing distinctive coupling to the ¹¹B nucleus [28].

| NMR Nucleus | Chemical Shift Range | Multiplicity | Assignment | |

|---|---|---|---|---|

| ¹H (aromatic) | 7.0-8.0 ppm | Complex multiplets | Phenyl ring protons | [27] [29] |

| ¹H (B-OH) | ~7.16 ppm | Broad singlet | Boronic acid protons | [27] |

| ¹³C (aromatic) | 120-140 ppm | Singlets | Aromatic carbons | [28] |

| ¹¹B | 25-35 ppm | Broad singlet | Boron nucleus | [28] |

¹¹B NMR spectroscopy is particularly informative for boronic acid compounds, typically showing signals in the range of 25-35 ppm for trigonal boron centers [28]. The ¹¹B chemical shifts are sensitive to the electronic environment and coordination state of the boron atom, providing insights into potential complexation or hydrogen bonding interactions [28].

The implementation of gauge-independent atomic orbital (GIAO) methods in computational NMR studies has enhanced the accuracy of chemical shift predictions for boronic acid derivatives [9] [10]. These theoretical calculations aid in the assignment of experimental NMR signals and provide deeper understanding of the electronic structure effects on chemical shifts [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2-mercaptophenyl)boronic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [31] [32] [33]. The molecular ion peak appears at m/z 153.99-154.00, corresponding to the intact molecular ion [1] [2] [4].

The fragmentation behavior of boronic acid compounds follows predictable patterns based on the stability of resulting fragments and the bond dissociation energies [31] [33]. Common fragmentation pathways include loss of hydroxyl groups from the boronic acid moiety, resulting in peaks at [M-17]⁺ and [M-34]⁺ corresponding to loss of OH and loss of two OH groups, respectively [33].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been employed for the analysis of boronic acid compounds, revealing the formation of artifact signals due to boron contamination from glassware [32]. These studies demonstrate the importance of careful sample preparation and the potential for in situ boron modifications during analysis [32].

| Fragment Ion | m/z Value | Loss | Structural Assignment | |

|---|---|---|---|---|

| [M]⁺- | 153.99-154.00 | - | Molecular ion | [1] [2] |

| [M-17]⁺ | 136.99-137.00 | OH | Boronic acid dehydration | [33] |

| [M-34]⁺ | 119.99-120.00 | 2×OH | Complete dehydration | [33] |

| [M-33]⁺ | 120.99-121.00 | SH | Mercapto group loss | [33] |

Tandem mass spectrometry (MS/MS) techniques provide additional structural information through controlled fragmentation studies [33] [34]. The multiple reaction monitoring (MRM) mode has proven particularly sensitive for quantitative analysis of boronic acid compounds, with detection limits ranging from 0.005 to 0.05 ng/mL [33].

Traditional electrophilic trapping methodologies represent the foundational approaches for synthesizing (2-mercaptophenyl)boronic acid and related organoboron compounds. These methods rely on the nucleophilic attack of organometallic reagents on electrophilic boron centers, followed by hydrolytic workup to generate the desired boronic acid products [1] [2] [3].

The most widely employed approach involves the reaction of aryl Grignard reagents with trialkyl borates such as trimethyl borate, triisopropyl borate, or tri-n-butyl borate [4] [5]. The classical procedure requires careful control of reaction conditions, typically involving addition of the Grignard reagent to a solution of the borate at temperatures ranging from -78°C to 0°C [2] [5]. The reaction proceeds through formation of an intermediate trialkoxy alkylborohydride complex, which rapidly eliminates hydridomagnesium bromide to afford the boronate ester product in yields typically ranging from 70-95% [4] [6].

Aryllithium reagents provide an alternative nucleophilic partner for electrophilic trapping reactions [7] [8] [9]. The enhanced nucleophilicity of lithium reagents compared to their magnesium counterparts often results in improved yields, particularly for electron-deficient aromatic systems [8] [10]. However, the increased reactivity also necessitates more stringent temperature control, with optimal conditions typically maintained at -78°C to -45°C throughout the addition process [10] [9].

Organozinc reagents have emerged as valuable alternatives to traditional Grignard and organolithium methodologies, offering improved functional group tolerance and milder reaction conditions [11] [12]. The use of lithium chloride as an activating agent has proven particularly effective in facilitating zinc insertion and subsequent borylation reactions [11]. These conditions allow for the preparation of boronic esters under relatively mild conditions (0°C to 25°C) while maintaining good yields (65-85%) [11].

The mechanism of electrophilic trapping involves initial nucleophilic attack of the organometallic reagent at the electrophilic boron center, forming a tetrahedral borate intermediate [2] [3]. Subsequent elimination of the metal alkoxide regenerates the trigonal boronic ester, which can be hydrolyzed under acidic conditions to provide the free boronic acid [1] [2]. The stereochemical outcome of these reactions typically proceeds with retention of configuration at the carbon center, making these methods particularly valuable for the synthesis of enantioenriched boronic acids from optically active organometallic precursors [9].

Recent advances in electrophilic trapping methodologies have focused on improving atom economy and reducing waste generation. The development of more efficient boron electrophiles, such as isopropyl pinacol borate and other mixed boronates, has enabled improved yields while minimizing the formation of undesired byproducts [13]. Additionally, the use of activating agents such as trimethylsilyl chloride has been shown to enhance the efficiency of certain electrophilic trapping reactions [14].

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal-mediated cross-coupling methodologies have revolutionized the synthesis of organoboron compounds, providing access to boronic acids and esters under mild conditions with excellent functional group tolerance [15] [16] [17]. The Miyaura borylation reaction, developed in the mid-1990s, represents the most significant advancement in this field and has become the method of choice for preparing aryl and heteroaryl boronic esters on both laboratory and industrial scales [16] [17] [18].

The standard Miyaura borylation protocol employs palladium catalysts, typically PdCl₂(dppf) or Pd(PPh₃)₄, in combination with bis(pinacolato)diboron as the boron source and potassium acetate as the base [16] [17]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to form the carbon-boron bond [19] [20]. Optimal reaction temperatures typically range from 80-120°C, with reaction times of 2-12 hours depending on the substrate reactivity [18] [21].

Recent optimizations of the Miyaura borylation have focused on improving the reaction efficiency and expanding the substrate scope [22] [18] [21]. The use of tetrahydroxydiboron as an alternative boron source has eliminated the need for subsequent hydrolysis of pinacol boronate esters, providing direct access to boronic acids [18]. This modification has proven particularly valuable for industrial applications, where simplified purification protocols and reduced waste generation are highly desirable [18].

Photoinduced borylation methodologies have emerged as powerful alternatives to traditional thermal processes [23] [24]. The use of hexachlorocerate(III) anion as a photoreductant enables efficient carbon-boron bond formation under mild conditions at room temperature [23]. This approach demonstrates broad substrate scope and excellent functional group tolerance, making it particularly attractive for the late-stage functionalization of complex molecules [23].

The development of improved ligand systems has significantly enhanced the efficiency of palladium-catalyzed borylation reactions [15] [25] [21]. The use of sterically demanding and electronically tuned phosphine ligands has enabled the borylation of challenging substrates, including hindered aryl chlorides and heteroaryl systems [25] [21]. Additionally, the development of palladacycle precatalysts has improved the reproducibility and efficiency of these transformations by providing well-defined, easily handled catalyst precursors [25].

Alternative transition metals have been explored for borylation reactions, with copper and nickel catalysts showing particular promise [26] [27]. Copper-catalyzed borylation reactions offer advantages in terms of cost and functional group tolerance, while nickel catalysis enables the activation of traditionally unreactive C-Cl bonds [26]. These developments have expanded the synthetic utility of transition metal-mediated borylation beyond the traditional scope of palladium catalysis [26].

Novel Methodologies from Recent Patents

Grignard Reagent-Based Pathways

Recent patent literature has disclosed several innovative approaches for the synthesis of boronic acids using Grignard reagents under optimized conditions [28] [29]. A particularly noteworthy development involves the synthesis of boronic esters at ambient temperature in ethereal solvents through the reaction of Grignard reagents with boron-containing electrophiles [28]. This methodology represents a significant advancement over traditional cryogenic procedures, offering improved practical utility and reduced energy requirements.

The patent-protected methodology employs a carefully optimized reaction protocol that involves the treatment of organic halides with magnesium metal in the presence of specific activating agents [28] [29]. The resulting Grignard reagents are then treated with pinacolborane (HBpin) at ambient temperature in tetrahydrofuran to afford the corresponding pinacol boronate esters [4] [28]. The reaction proceeds through initial formation of a trialkoxy alkylborohydride intermediate, which undergoes rapid elimination of hydridomagnesium bromide to provide the desired boronic ester product [4] [6].

The scope of this methodology extends to a wide range of substrates, including aromatic, heteroaromatic, aliphatic, and vinyl Grignard reagents [4] [6]. Particularly noteworthy is the successful application of this approach to benzylic and allylic halides, which typically undergo competitive Wurtz coupling under traditional conditions [4]. The use of Barbier-type conditions, where pinacolborane is added to the reaction mixture prior to Grignard formation, effectively suppresses these undesired side reactions [4].

Mechanistic investigations have revealed that the reaction proceeds through two competing pathways [30] [6]. In the primary pathway, hydridomagnesium bromide acts as the leaving group from the initially formed bromomagnesium organo(pinacolboronate)complex, directly affording the product boronic ester [30]. An alternative pathway involves hydride transfer from the intermediate complex to unreacted pinacolborane, though this route appears to be less significant under optimized conditions [30].

The methodology demonstrates excellent functional group tolerance, accommodating substrates bearing ester, cyano, nitro, halogen, and hydroxyl functionalities [4] [6]. The ability to conduct reactions under Barbier conditions has proven particularly valuable for sensitive substrates that are prone to degradation during Grignard formation [4]. Additionally, the protocol can be readily scaled to gram quantities while maintaining high yields and product purity [4] [6].

N-Butyllithium-Mediated Boronation

N-butyllithium-mediated boronation represents one of the most versatile and widely applicable methods for boronic acid synthesis, with several recent patents disclosing significant improvements in reaction efficiency and scope [31] [32] [10]. These methodologies leverage the high nucleophilicity and broad substrate tolerance of organolithium reagents to enable efficient carbon-boron bond formation under carefully controlled conditions.

The core methodology involves the generation of aryllithium intermediates through halogen-lithium exchange reactions with n-butyllithium, followed by trapping with trialkyl borates at cryogenic temperatures [8] [10]. Recent patent disclosures have optimized this process through the development of flow chemistry protocols that enable precise temperature control and improved mixing efficiency [10]. These continuous-flow systems operate effectively at temperatures ranging from -78°C to -100°C, providing superior heat and mass transfer compared to traditional batch processes [10].

A significant advancement in this field involves the development of one-pot procedures that combine lithiation, borylation, and workup steps in a single vessel [31] [32]. This approach minimizes material handling and reduces the potential for product degradation, while also improving overall process efficiency [10]. The optimized conditions typically employ n-butyllithium in hexane solution, with triisopropyl borate as the preferred electrophile due to its favorable reactivity profile and ease of handling [32] [8].

The substrate scope of n-butyllithium-mediated boronation encompasses a broad range of aromatic and heteroaromatic systems [8] [10]. Recent patent applications have demonstrated successful application to challenging substrates including highly electron-deficient aromatics, sterically hindered systems, and sensitive heterocycles [31] [32]. The methodology shows particular utility for the synthesis of polysubstituted boronic acids that are difficult to access through alternative routes [10].

Process optimization efforts have focused on improving the safety and scalability of these transformations [10]. The development of automated dosing systems and advanced temperature control protocols has enabled the reliable execution of these reactions on kilogram scale [10]. Additionally, the implementation of in-line monitoring techniques has provided real-time feedback on reaction progress, enabling precise control of reaction parameters [10].

Recent mechanistic studies have provided insights into the factors controlling regioselectivity and reactivity in these systems [33] [9]. The formation of ate complexes and their subsequent reactions with electrophiles proceed through well-defined transition states that can be predicted using computational methods [33]. This understanding has enabled the development of predictive models for reaction optimization and substrate selection [9].

One-Pot Reduction-Acidification Protocols

One-pot reduction-acidification protocols represent an emerging class of synthetic methodologies that combine multiple reaction steps in a single vessel to provide direct access to boronic acids from readily available starting materials [34] [35] [36]. These approaches offer significant advantages in terms of operational simplicity, atom economy, and waste reduction compared to traditional multi-step procedures.

A particularly innovative approach involves the use of boronic acid catalysis in combination with sodium borohydride for the direct reduction of carboxylic acids to alcohols [35]. This methodology employs 3,4,5-trifluorophenylboronic acid as a catalyst at room temperature in tetrahydrofuran solvent [35]. The reaction proceeds through the formation of acyloxyboron intermediates that are readily reduced by sodium borohydride under mild conditions [35]. This protocol demonstrates excellent functional group tolerance and can accommodate substrates bearing halogen, cyano, hydroxyl, nitro, and even azido functionalities [35].

The mechanism of boronic acid-catalyzed reduction involves the initial formation of a six-membered cyclic acyloxyboron intermediate through the reaction of the carboxylic acid with the boronic acid catalyst [35]. This intermediate is then reduced by sodium borohydride, regenerating the boronic acid catalyst and producing the corresponding alcohol product [35]. The catalytic nature of this process makes it particularly attractive from both economic and environmental perspectives [35].

Recent patent disclosures have extended this methodology to the synthesis of more complex organoboron compounds through tandem reduction-borylation sequences [37] [38]. These protocols enable the direct conversion of carboxylic acid derivatives to boronic esters in a single operation, significantly streamlining synthetic routes that would otherwise require multiple steps [37]. The use of iron catalysis in some of these protocols provides additional advantages in terms of cost and environmental impact [38].

Borane-catalyzed reduction protocols have emerged as particularly powerful tools for chemoselective transformations [39] [40]. Recent developments in this area have shown that small quantities of in situ generated BH₃ can promote highly selective reduction of carboxylic acids in the presence of other reducible functionalities [39]. This hidden catalysis operates through rapid equilibration between different boron species, with the most electrophilic species preferentially engaging the carboxylic acid substrate [39] [40].

The scope of one-pot reduction-acidification protocols extends beyond simple carboxylic acid reduction to encompass more complex transformations [41] [42]. Recent applications include the synthesis of functionalized heterocycles through tandem reduction-cyclization sequences and the preparation of complex natural product intermediates [41]. The ability to conduct these transformations under mild conditions with readily available reagents makes them particularly attractive for pharmaceutical and fine chemical applications [42].